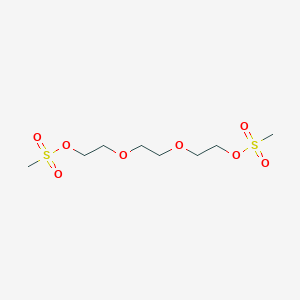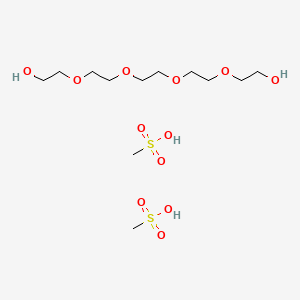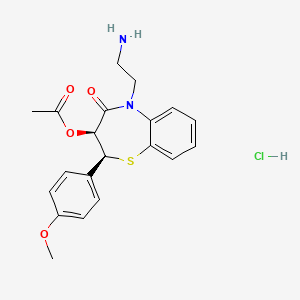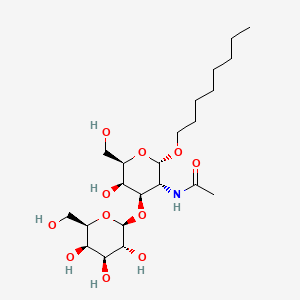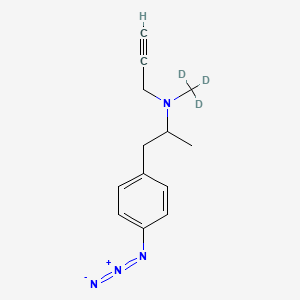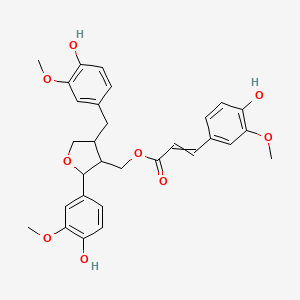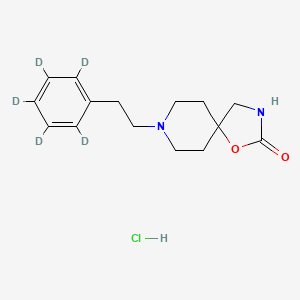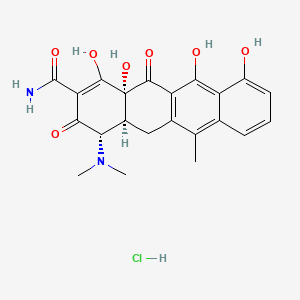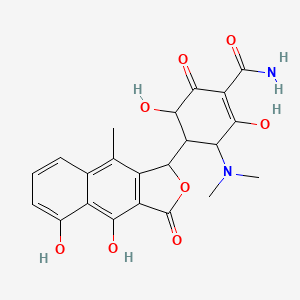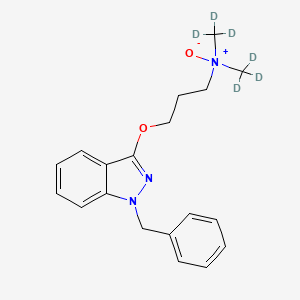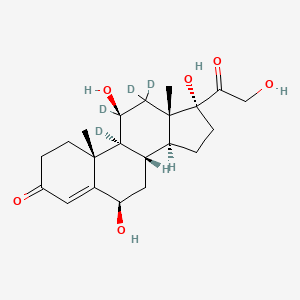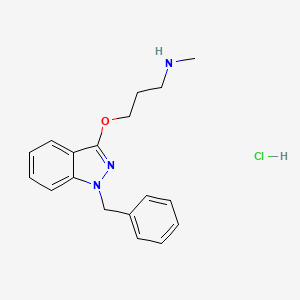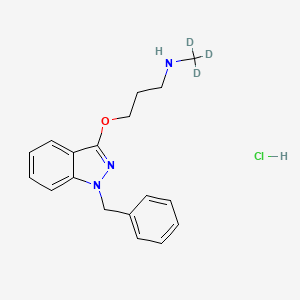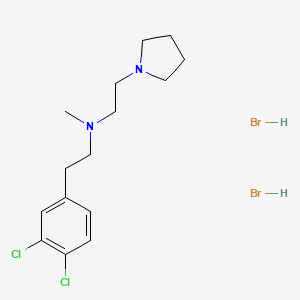
2-Hexyl-1-decanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1-decanol-d3: is a deuterated form of 2-Hexyl-1-decanol, an organic compound with the molecular formula C16H31D3O. This compound is a long-chain alcohol, often used in various industrial and research applications due to its unique properties. The deuterium atoms replace three hydrogen atoms, making it useful in specific scientific studies, particularly in spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1-decanol-d3 typically involves the deuteration of 2-Hexyl-1-decanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent quality and yield. The deuterated compound is then purified using distillation or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 2-Hexyl-1-decanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Hexyl-decanoic acid.
Reduction: 2-Hexyl-decane.
Substitution: 2-Hexyl-1-decanoyl chloride.
科学的研究の応用
2-Hexyl-1-decanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to the presence of deuterium atoms.
Biology: The compound is used in studies involving lipid metabolism and membrane dynamics.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used as a solvent and intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 2-Hexyl-1-decanol-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid membranes, affecting their fluidity and permeability.
Pathways Involved: It influences lipid metabolism pathways, including the synthesis and degradation of fatty acids and other lipids.
類似化合物との比較
2-Hexyl-1-decanol: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
2-Octyl-1-dodecanol: A similar long-chain alcohol with different chain length and properties.
2-Butyl-1-octanol: Another long-chain alcohol with a shorter carbon chain.
Uniqueness: 2-Hexyl-1-decanol-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR and MS. The deuterium labeling also enhances the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical research.
特性
CAS番号 |
1246820-61-0 |
|---|---|
分子式 |
C16H34O |
分子量 |
245.465 |
IUPAC名 |
10,10,10-trideuterio-2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |
InChIキー |
XULHFMYCBKQGEE-FIBGUPNXSA-N |
SMILES |
CCCCCCCCC(CCCCCC)CO |
同義語 |
2-Hexyldecanol-d3; 2-Hexyldecyl Alcohol-d3; Exxal 16-d3; Guerbet C16-d3; Guerbet Hexadecanol-d3; Guerbitol 16-d3; Isofol 16-d3; Jarcol I 16-d3; NJCOL 160BR-d3; NJCOL 160BRA-d3; NSC 2399-d3; Rilanit G 16-d3; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


